D-Alanine, 3-azido-

Overview

Description

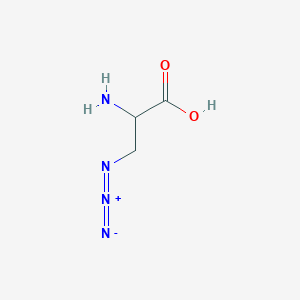

3-Azido-D-alanine (C₃H₆N₄O₂) is a chemically modified derivative of D-alanine, characterized by the substitution of a hydroxyl group with an azide (-N₃) at the third carbon position. This modification confers unique reactivity, making it valuable in "click chemistry" for bioorthogonal labeling applications, such as antibody-drug conjugates (ADCs) . Its stereospecificity (D-configuration) distinguishes it from the L-enantiomer, which is critical in biological systems where chirality influences molecular recognition and metabolic pathways .

Preparation Methods

Synthetic Routes to 3-Azido-D-Alanine

Mesylation-Azidation of D-Serine Derivatives

The most widely reported method involves D-serine as the starting material, leveraging its β-hydroxyl group for azide substitution (Fig. 1A). Key steps include:

-

Protection of Functional Groups :

D-Serine’s α-amino and carboxyl groups are protected to prevent undesired side reactions. Common strategies include: -

Mesylation of β-Hydroxyl :

The β-hydroxyl group is converted to a mesylate (-OMs) leaving group using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) at 0–5°C. This step proceeds with >90% efficiency under anhydrous conditions . -

Azide Substitution :

Displacement of the mesylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C for 4–6 hours yields the β-azido intermediate. Polar aprotic solvents enhance SN₂ kinetics, achieving 70–85% conversion . -

Global Deprotection :

Acidic cleavage (trifluoroacetic acid, TFA) removes Boc groups, while saponification (NaOH/MeOH) hydrolyzes the methyl ester, yielding 3-azido-D-alanine. Final purification via ion-exchange chromatography or recrystallization affords the hydrochloride salt (HCl) with >95% purity .

Table 1: Optimization of Mesylation-Azidation Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Reaction Temperature | 60°C (azidation) | <50°C: Incomplete substitution |

| Solvent | DMF | DMSO reduces SN₂ efficiency |

| NaN₃ Equivalents | 3.0 eq | <2.0 eq: Residual mesylate (5–10%) |

| Reaction Time | 4 hours | >6 hours: Decomposition (≤10% loss) |

Biocatalytic Azide Incorporation

Recent advances exploit transaminases and azide transferases to introduce azides directly into D-alanine analogs. For example:

-

LmrR Transaminase : Catalyzes the transfer of an amino group from D-glutamate to 3-azidopyruvate, yielding 3-azido-D-alanine with 60–70% enantiomeric excess (ee).

-

Co-factor Regeneration : NADPH-dependent systems improve turnover but require costly co-factors, limiting scalability.

Palladium-Catalyzed C–H Azidation

Pioneered by Yu et al. , this method functionalizes the β-C–H bond of D-alanine derivatives using Pd(OAc)₂ and Zhdankin’s azidoiodinane (Fig. 1B). Key challenges include:

-

Regioselectivity : Competing α- and γ-azidation necessitates directing groups (e.g., 8-aminoquinoline), complicating synthesis .

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O): δ 3.89 (q, J = 7.2 Hz, 1H, α-CH), 3.12 (t, J = 6.8 Hz, 2H, β-CH₂), 1.46 (d, J = 7.2 Hz, 3H, CH₃) .

-

IR (KBr) : 2105 cm⁻¹ (N₃ stretch), 1730 cm⁻¹ (C=O), 1550 cm⁻¹ (NH bend) .

Chiral Purity Assessment

Chiral HPLC (Chirobiotic T column, 0.1% TFA in MeOH:H₂O = 85:15) confirms ≥98% ee, critical for avoiding racemization during peptide synthesis .

Industrial-Scale Production Challenges

Cost and Starting Material Availability

Applications in Bioconjugation and Drug Development

Peptide Synthesis

3-Azido-D-alanine enables site-specific clickable tags in solid-phase peptide synthesis (SPPS). For example:

-

Fluorescent Labeling : Alkyne-functionalized dyes (e.g., Cy5) undergo SPAAC with azide-modified peptides for imaging .

-

Antibody-Drug Conjugates (ADCs) : Azide-alkyne cycloaddition facilitates precise toxin attachment, minimizing off-target effects .

Metabolic Labeling

In pulse-chase experiments , 3-azido-D-alanine substitutes for methionine in bacterial cultures (methionine-free media), enabling nascent protein tracking via alkyne-biotin reporters . This method outperforms radioactive ³⁵S-methionine in safety and resolution .

Chemical Reactions Analysis

Types of Reactions:

Click Chemistry Reactions: D-Alanine, 3-azido- is prominently used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction involves the azide group reacting with an alkyne group to form a stable triazole ring.

Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions:

Copper-Catalyzed Reactions: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

Strained Alkynes: DBCO and BCN are used in SPAAC reactions.

Major Products:

Triazole Derivatives: The primary products of click chemistry reactions involving D-Alanine, 3-azido- are triazole derivatives, which are stable and have diverse applications in bioconjugation and material science.

Scientific Research Applications

Peptide Synthesis and Bioconjugation

Overview

3-Azido-D-alanine is utilized as a powerful tool in peptide synthesis due to its azide functional group, which allows for efficient bioconjugation through click chemistry. This modification facilitates the attachment of various probes or therapeutic agents to peptides.

Applications

- Click Chemistry : The azide group can undergo reactions with alkyne-modified molecules, enabling the formation of stable conjugates. This is particularly useful in developing targeted therapeutics and imaging agents .

- Metabolic Labeling : 3-Azido-D-alanine can be incorporated into proteins during de novo synthesis. This incorporation allows researchers to track protein dynamics and interactions in live cells through bioorthogonal labeling techniques .

Bacterial Detection and Imaging

Overview

The unique properties of D-amino acids, including 3-azido-D-alanine, make them suitable for targeting bacterial cell walls. This characteristic is exploited for the development of imaging agents that can specifically identify live bacteria in vivo.

Applications

- Positron Emission Tomography (PET) : Research indicates that radiolabeled derivatives of D-alanine can be used as PET tracers to detect bacterial infections. For instance, d-[3-11C]alanine showed significant accumulation in live bacteria while exhibiting low uptake in sterile inflammation models .

- Selective Targeting : Studies have demonstrated that 3-azido-D-alanine can selectively label bacterial cells, allowing for rapid identification and quantification of bacterial presence in clinical samples . This method enhances diagnostic capabilities for infections caused by pathogens like Escherichia coli.

Therapeutic Applications

Overview

Emerging research suggests that D-alanine and its derivatives may have therapeutic potential, particularly in enhancing immune responses during viral infections.

Applications

- Viral Infection Treatment : Supplementation with D-alanine has been shown to improve outcomes in mouse models of severe viral infections such as influenza and COVID-19. In these studies, D-alanine supplementation mitigated weight loss and reduced viral titers in infected mice .

- Biomarker Potential : The levels of D-alanine in the bloodstream have been correlated with the severity of infections. Thus, it serves as a potential biomarker for assessing disease progression and treatment efficacy .

Case Studies

Mechanism of Action

Molecular Targets and Pathways:

Azide Group Reactivity: The azide group in D-Alanine, 3-azido- is highly reactive and participates in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create bioconjugates and functionalized materials.

Incorporation into Biomolecules: In biological systems, D-Alanine, 3-azido- is incorporated into proteins and cell walls, allowing for precise labeling and tracking of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Alanine

- Structural Differences : Unlike 3-azido-D-alanine, native D-alanine lacks the azide group, retaining a hydroxyl (-OH) at the third carbon.

- Functional Roles :

- Metabolic Regulation : D-alanine exhibits circadian rhythm-dependent effects on gluconeogenesis in the kidney, mediated via transcriptional networks linked to the circadian clock .

- Bacterial Resistance : Overproduction of D-alanine racemase (converting L-alanine to D-alanine) in Mycobacterium smegmatis confers resistance to D-cycloserine (DCS), a competitive inhibitor of the enzyme .

- Pharmacokinetics : Oral D-alanine is rapidly absorbed (peak plasma time: ~1.15 h) and excreted renally, with fractional excretion increasing from 14% to 64% post-intake .

D-Cycloserine (DCS)

- Structural Similarity : Both compounds target D-alanine racemase, but DCS is a cyclic analogue with a substituted oxygen atom.

- Functional Comparison: Inhibition Mechanism: DCS competitively inhibits D-alanine racemase, disrupting bacterial cell wall synthesis. Therapeutic Use: DCS is used clinically for tuberculosis, whereas 3-azido-D-alanine is restricted to research applications .

D-Alanine–D-Alanine Ligase Substrates

- Enzymatic Context : D-alanine–D-alanine ligase (Ddl) catalyzes ATP-dependent dipeptide formation for peptidoglycan biosynthesis.

- Comparison: Substrate Specificity: Ddl isoforms in Pseudomonas aeruginosa show near-identical catalytic efficiency for D-alanine–D-alanine production.

Comparison with Functional Analogues

Click Chemistry Reagents

- 3-Azido-L-Alanine: Stereochemical Contrast: The L-enantiomer is metabolized more rapidly in humans, whereas 3-azido-D-alanine’s D-configuration enhances stability in prokaryotic systems . Applications: Both are used in ADC development, but D-forms are preferred for bacterial surface labeling due to compatibility with D-amino acid incorporation pathways .

Teichoic Acid-Modified D-Alanine

- Immunological Role: In Bacillus cereus, D-alanine esterification of teichoic acids modulates immune responses. Synthetic D-alanine-substituted teichoic acids induce pro-inflammatory cytokines (e.g., TNF-α, IL-6) 100-fold more potently than L-forms .

- Contrast with 3-Azido-D-Alanine : While both utilize D-alanine’s stereochemistry, 3-azido-D-alanine’s azide group enables covalent conjugation, unlike the esterified form in teichoic acids .

Biological Activity

D-Alanine, 3-azido- (also referred to as d-azido-alanine) is an amino acid derivative with significant biological activity, particularly in the context of bacterial metabolism and imaging. This compound has gained attention due to its unique properties that allow for selective labeling of bacteria, making it a valuable tool in microbiological research and clinical diagnostics.

D-Azido-alanine is a modified form of d-alanine, where an azide group (-N₃) is substituted at the 3-position. The presence of the azide group allows for bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes. This feature is particularly useful for labeling and tracking bacteria in various environments.

Mechanism of Incorporation

Research has shown that d-azido-alanine can be incorporated into bacterial peptidoglycan, a crucial component of the bacterial cell wall. This incorporation occurs via metabolic pathways similar to those utilized by natural d-alanine. Studies indicate that both Gram-positive and Gram-negative bacteria can uptake d-azido-alanine, facilitating its use as a marker for bacterial presence in tissues and during infections .

Biological Activity and Applications

- Bacterial Labeling : D-Azido-alanine has been successfully used to label living bacteria in vitro and in vivo. For instance, studies demonstrated that when Staphylococcus aureus was treated with d-azido-alanine, significant labeling occurred, allowing researchers to visualize bacterial populations within host tissues .

- Imaging Techniques : The azide group enables the use of biorthogonal click chemistry for imaging applications. For example, d-azido-alanine can react with dibenzocyclooctyne (DBCO)-modified probes to produce fluorescent signals that indicate the presence of bacteria . This method enhances the sensitivity and specificity of imaging techniques such as positron emission tomography (PET), where d-[3-11C]alanine has shown promising results in detecting bacterial infections compared to conventional radiotracers .

- Antimicrobial Research : D-Azido-alanine's role in antimicrobial studies is also noteworthy. It has been observed that the incorporation of d-azido-alanine into bacterial cell walls can affect the efficacy of certain antibiotics, providing insights into resistance mechanisms and potential therapeutic strategies .

Case Study 1: Imaging Bacterial Infections

In a study involving mice with acute bacterial infections, researchers administered d-[3-11C]alanine as a PET tracer. The results indicated enhanced accumulation in infected tissues compared to healthy controls, demonstrating the potential for this compound in clinical diagnostics for bacterial infections .

Case Study 2: Selective Targeting in Macrophages

Another investigation focused on the uptake of d-azido-alanine by macrophages infected with Listeria monocytogenes. The study found that these cells could effectively take up d-azido-alanine, allowing for selective labeling of intracellular bacteria without affecting host cell viability .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Bacterial Labeling | Effective incorporation into peptidoglycan of various bacteria (e.g., S. aureus, E. coli) |

| Imaging Applications | Utilized in PET imaging; higher specificity for bacterial detection compared to traditional methods |

| Impact on Antibiotic Efficacy | Alters bacterial response to antibiotics; potential insights into resistance mechanisms |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing D-Alanine, 3-azido- and verifying its structural integrity?

- Synthesis : The ATP-dependent D-alanine:D-alanine ligase (Ddl) is commonly used to catalyze the formation of D-alanyl-D-alanine dipeptides. For 3-azido derivatives, click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) can introduce azido groups post-synthesis .

- Verification : Nuclear Magnetic Resonance (NMR) and High-Performance Thin-Layer Chromatography (HP-TLC) are critical for confirming structural identity. For example, H NMR can resolve chiral centers, while HP-TLC validates purity .

Q. How does D-Alanine, 3-azido- integrate into bacterial peptidoglycan biosynthesis pathways?

- D-Alanine is a key component of peptidoglycan precursors. The 3-azido modification may interfere with cross-linking by transpeptidases, as the azido group sterically hinders enzymatic activity. This can be tested via in vitro assays using purified enzymes (e.g., penicillin-binding proteins) and radiolabeled substrates .

Q. What analytical techniques are recommended for quantifying D-Alanine, 3-azido- in biological samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity for detecting trace amounts in complex matrices.

- Chiral Gas Chromatography (GC) : Distinguishes D- and L-stereoisomers, crucial for assessing enzymatic racemization .

Advanced Research Questions

Q. How can overexpression of D-alanine racemase (AlrA) lead to antibiotic resistance, and how might 3-azido modifications counteract this?

- Resistance Mechanism : Overexpression of AlrA in Mycobacterium smegmatis increases D-alanine production, diluting the efficacy of D-cycloserine (DCS), a racemase inhibitor. This was confirmed via enzyme activity assays and Northern blotting .

- Azido Modification : The 3-azido group may irreversibly bind to AlrA’s active site, as seen in covalent inhibition strategies. Molecular docking studies (e.g., using GOLD scores) can predict binding affinities .

Q. How do contradictions in D-alanine aminoacylation by AlaRS arise, and what experimental approaches resolve them?

- Contradiction : Earlier studies suggested tRNA could be charged with D-alanine by AlaRS mutants, but in vivo toxicity data contradicted this.

- Resolution : Flexizyme-based aminoacylation (bypassing AlaRS specificity) and deacylation assays with DTD (D-Tyr-tRNA deacylase) confirmed that D-Ala-tRNA is not a physiological substrate, clarifying the role of stereochemical fidelity .

Q. What computational strategies are effective in designing inhibitors targeting D-alanine:D-alanine ligase (Ddl)?

- Comparative Modeling : Tools like MODELLER generate 3D structures of Ddl (e.g., Streptococcus sanguinis SK36 Ddl) for virtual screening.

- Docking Studies : Pyridopyrimidine scaffolds (e.g., compounds 73 and 61) showed high binding affinity in GOLD score analyses, validated by inhibition assays .

Q. Data Contradiction Analysis

Q. Methodological Recommendations

- Stereochemical Analysis : Use chiral GC or HPLC to monitor racemization during synthesis .

- Enzyme Inhibition Assays : Couple colorimetric assays (e.g., orthophosphate detection) with HP-TLC for real-time monitoring of Ddl activity .

- Click Chemistry : Optimize reaction conditions (e.g., Cu(I) concentration, temperature) to maximize azido-alkyne coupling efficiency .

Properties

IUPAC Name |

2-amino-3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030553 | |

| Record name | 3-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88192-18-1, 105928-88-9, 108342-09-2 | |

| Record name | Azidoalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-azido-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105928889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-azido-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108342092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.